![molecular formula C8H13ClN2 B6271612 4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole CAS No. 1007463-91-3](/img/no-structure.png)
4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “4-(2-chloroethyl)-1,3,5-trimethyl” part suggests that the pyrazole ring is substituted with a 2-chloroethyl group at the 4-position and three methyl groups at the 1, 3, and 5 positions .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In general, chloroethyl groups can participate in nucleophilic substitution reactions, and pyrazole rings can act as a base or nucleophile .
Wirkmechanismus
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, nitrogen mustards, which also contain a 2-chloroethyl group, work by forming cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole involves the reaction of 2-chloroethylamine with 1,3,5-trimethylpyrazole in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "2-chloroethylamine", "1,3,5-trimethylpyrazole", "Suitable solvent", "Catalyst" ], "Reaction": [ "Add 2-chloroethylamine to a reaction flask", "Add suitable solvent to the reaction flask", "Add catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature", "Add 1,3,5-trimethylpyrazole to the reaction mixture", "Stir the reaction mixture for a suitable time period", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to obtain the product", "Wash the product with a suitable solvent", "Dry the product under vacuum" ] } | |
1007463-91-3 | |
Molekularformel |
C8H13ClN2 |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
4-(2-chloroethyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-6-8(4-5-9)7(2)11(3)10-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
NQZGXXBRNUEZES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)CCCl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.